Ezutromid
Description
Contextualization within Duchenne Muscular Dystrophy (DMD) Therapeutics
Duchenne muscular dystrophy is a fatal, X-linked recessive disorder that affects approximately 1 in 5,000 males. wikipedia.org It is caused by mutations in the DMD gene, which prevents the production of a functional dystrophin protein. musculardystrophynews.comnih.gov Dystrophin is a critical component of a protein complex that strengthens muscle fibers and protects them from injury during contraction. wikipedia.org Its absence leads to progressive muscle degeneration and weakness, ultimately resulting in heart and respiratory failure. nih.gov The therapeutic strategy involving Ezutromid centers on a protein called utrophin.
Utrophin is a structural and functional homologue of dystrophin. wikipedia.orgnih.gov During fetal development, utrophin is present at the sarcolemma (the muscle cell membrane), a location later occupied by dystrophin in mature muscle fibers. nih.gov After birth, utrophin expression in muscle tissue is significantly reduced and primarily restricted to the neuromuscular junction. treat-nmd.org Due to its similarity to dystrophin, it is hypothesized that utrophin can functionally compensate for the absence of dystrophin in DMD patients. musculardystrophynews.comnih.gov In dystrophin-deficient muscle, utrophin is naturally upregulated to some extent, suggesting a compensatory mechanism. wikipedia.orgnih.gov
The therapeutic strategy of utrophin upregulation aims to increase the production of utrophin protein in the muscles of DMD patients to a level that can effectively substitute for the missing dystrophin. musculardystrophynews.com This approach is considered a universal therapy because it is independent of the specific mutation in the DMD gene, meaning it could potentially benefit all individuals with DMD. musculardystrophynews.comnih.gov Studies in mouse models of DMD have shown that increasing utrophin levels can prevent the development of dystrophic symptoms, improve muscle physiology, and increase resistance to fatigue. musculardystrophynews.comnih.gov The goal is to elevate utrophin expression sufficiently to protect muscle fibers from damage, thereby slowing disease progression. treat-nmd.org
This compound (formerly known as SMT C1100) was the first-in-class, orally administered small-molecule utrophin modulator to be investigated in clinical trials for the treatment of DMD. wikipedia.orgnih.govdigitellinc.com It was designed to increase the production of utrophin to counteract the lack of dystrophin and retard muscle degeneration. wikipedia.org The development of this compound represented a significant step in exploring utrophin modulation as a viable therapeutic avenue for DMD. nih.gov Although its development was ultimately discontinued (B1498344) after a Phase 2 clinical trial (PhaseOut DMD) failed to meet its primary and secondary endpoints after 48 weeks, the program provided crucial insights into this therapeutic strategy. nih.govnih.govmusculardystrophynews.com
Historical Overview of this compound Development
The journey of this compound from laboratory discovery to clinical investigation involved innovative screening methods and focused development by a dedicated biopharmaceutical company.
This compound was discovered through a phenotypic screening process. nih.govdigitellinc.comox.ac.uk This approach involves testing thousands of compounds in cell-based assays to identify those that produce a desired biological effect, in this case, the upregulation of the utrophin gene. nih.govtreat-nmd.org Unlike target-based screening, where compounds are designed to interact with a known specific molecular target, phenotypic screening does not require prior knowledge of the drug's precise mechanism of action. nih.gov this compound was identified from this screening strategy for its ability to increase utrophin expression at both the mRNA and protein levels in muscle cells. nih.gov Subsequent research identified the aryl hydrocarbon receptor (AhR) as a molecular target of this compound, with the compound acting as an AhR antagonist. nih.govox.ac.uknih.gov
This compound, initially designated SMT C1100, was developed by Summit Therapeutics. musculardystrophynews.comnih.govduchenneuk.org The company advanced the compound from preclinical studies into a series of clinical trials. wikipedia.org The U.S. Food and Drug Administration (FDA) and the European Medicines Agency granted orphan drug designation to this compound for DMD. wikipedia.orgduchenneuk.org Following promising preclinical results and initial human trials, Summit Therapeutics launched a Phase 2 proof-of-concept trial named PhaseOut DMD (NCT02858362) to evaluate the efficacy and safety of this compound in boys with DMD. wikipedia.orgmusculardystrophynews.comchildrenshospital.org Despite encouraging interim data at 24 weeks, the trial did not meet its endpoints at the 48-week mark, which led Summit Therapeutics to discontinue the development program in June 2018. nih.govmusculardystrophynews.comfiercebiotech.com
Research Findings on this compound
| Trial Phase | Identifier | Key Objective(s) | Patient Population | Key Finding(s) | Outcome |
|---|---|---|---|---|---|
| Phase 1b | NCT02056808 | Evaluate safety, tolerability, and pharmacokinetics of escalating oral doses. | 12 patients aged 5-11 years. | Determined initial safety and tolerability over 10 days. wikipedia.org | Completed |
| Phase 1b | NCT02383511 | Determine safety, tolerability, and pharmacokinetic parameters over 28 days. | 12 patients aged 5-13 years. | Assessed plasma concentration and metabolite levels. wikipedia.org A new formulation (F6) showed increased plasma levels compared to the previous one (F3). nih.govclinicaltrialsarena.com | Completed |
| Phase 2 (PhaseOut DMD) | NCT02858362 | Assess clinical safety and efficacy; measure changes in leg muscle via MRI and utrophin levels in biopsies. | 40 boys aged 5-10 years. | Interim 24-week data showed reduced muscle damage and inflammation. musculardystrophynews.comactionduchenne.org However, the study failed to meet primary and secondary endpoints at 48 weeks. nih.govmusculardystrophynews.comfiercebiotech.com | Development Discontinued musculardystrophynews.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethylsulfonyl-2-naphthalen-2-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-2-24(21,22)16-9-10-18-17(12-16)20-19(23-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGCNXAZROJSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241525 | |
| Record name | SMT c1100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945531-77-1 | |
| Record name | 5-(Ethylsulfonyl)-2-(2-naphthalenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945531-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ezutromid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945531771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezutromid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12888 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SMT c1100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EZUTROMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/645R07LF0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action and Molecular Interactions
Elucidation of Ezutromid's Molecular Target
Through chemical proteomics and phenotypic profiling, the Aryl Hydrocarbon Receptor (AhR) has been identified as a key molecular target of this compound. researchgate.netnih.govnih.govox.ac.ukox.ac.uk
This compound has been shown to bind to the Aryl Hydrocarbon Receptor (AhR) with high affinity, demonstrating an apparent dissociation constant (KD) of 50 nM. This high-affinity binding was established through various lines of evidence, including affinity-based protein profiling (AfBPP) experiments. researchgate.netnih.govnih.govukri.orgresearchgate.netresearchgate.net
AhR Antagonism and Utrophin Upregulation Pathway
The antagonistic action of this compound on AhR leads to a cascade of molecular events that ultimately contribute to the upregulation of utrophin.
A key aspect of this compound's mechanism is its ability to inhibit the nuclear translocation of AhR. In its inactive state, AhR is predominantly located in the cytoplasm. Upon activation by agonists, AhR typically translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences. This compound, however, does not induce this nuclear translocation. Furthermore, co-treatment of cells with this compound and a potent AhR agonist, such as 2-(1′H-indole-3′-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), results in the retention of AhR in the cytoplasm, demonstrating this compound's capacity to counteract agonist-induced nuclear entry. researchgate.netnih.govresearchgate.netportlandpress.comchemrxiv.org
As an AhR antagonist, this compound leads to the downregulation of genes that are typically responsive to AhR signaling. Notable examples include the AhR repressor (AhRR) and Cytochrome P450 1B1 (Cyp1b1). Studies have shown that this compound treatment can significantly reduce the mRNA expression of both AhRR and Cyp1b1 in dystrophin-deficient mouse (mdx) and human DMD myoblasts. For instance, this compound treatment more than halved AhRR expression and caused an approximate 34% decrease in Cyp1b1 expression in both cell lines, indicating a clear antagonism of AhR signaling. researchgate.netnih.govresearchgate.netmdpi.comencyclopedia.pubchemrxiv.org
The following table summarizes the observed effects of this compound on AhR-responsive gene expression:
| Gene | Effect of this compound Treatment | Fold Change (relative to DMSO) | Statistical Significance |
| AhRR | Downregulation (more than halved) | < 0.5 | p < 0.0001 researchgate.netnih.gov |
| Cyp1b1 | Downregulation (approx. 34% decrease) | ~ 0.66 | p < 0.0001 researchgate.netnih.gov |
| AhR | Upregulation (2.0- and 1.6-fold increase in mdx and human DMD myoblasts, respectively) | 2.0 (mdx), 1.6 (human DMD) | p < 0.0001 researchgate.netnih.gov |
Note: Data presented are representative findings from studies on dystrophin-deficient mouse (mdx) and human DMD myoblasts, with 3 μM this compound for 24 hours. researchgate.netnih.gov
While the precise signaling pathway connecting AhR antagonism to utrophin upregulation is still under investigation, it has been proposed that this mechanism may involve the stabilization of active peroxisome proliferator-activated receptor gamma coactivator (PGC1α). PGC1α is known to stimulate utrophin expression at neuromuscular junctions, and prototypical AhR agonists have been shown to decrease PGC1α activity and levels. Therefore, treatment with AhR antagonists like this compound could increase utrophin by stabilizing active PGC1α. nih.govportlandpress.comnih.gov
Preclinical Research and Efficacy Studies
In Vitro Studies of Utrophin Upregulation
Initial investigations into the mechanism and efficacy of Ezutromid were conducted using cell-based systems. These in vitro studies were crucial in establishing the compound's ability to modulate the expression of utrophin, a protein that can functionally compensate for the absence of dystrophin.
Studies utilizing human cells have demonstrated this compound's capacity to influence the genetic and protein expression levels of utrophin. In human myoblasts derived from a DMD patient, treatment with this compound led to a notable increase in Aryl Hydrocarbon Receptor (AhR) mRNA. nih.gov The compound was found to act as an AhR antagonist, which resulted in a 1.6-fold increase in AhR expression in these human DMD myoblasts. nih.gov This mechanism is linked to the upregulation of utrophin. nih.gov Further research in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) has also supported the therapeutic potential of utrophin upregulation, showing it can improve physiological functions in human dystrophin-deficient heart cells. nih.gov
| Gene Target | Observed Effect | Fold Change |
|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) | Increased mRNA Expression | 1.6-fold |
| AhR Repressor (AhRR) | Decreased mRNA Expression | >50% decrease |
| Cyp1b1 (AhR-responsive gene) | Decreased mRNA Expression | ~34% decrease |
In Vivo Studies in Animal Models of DMD
Following promising in vitro results, the efficacy of this compound was evaluated in animal models that recapitulate the pathology of DMD. The mdx mouse, which lacks dystrophin, has been the primary model for these investigations.
Preclinical studies in the mdx mouse model have consistently demonstrated the potential of this compound to mitigate the effects of dystrophin deficiency. nih.govmusculardystrophynews.com Daily oral administration of this compound was shown to improve muscle physiology and health. musculardystrophynews.commusculardystrophynews.com The research established a proof-of-principle, indicating that the compound could successfully increase utrophin levels and lead to functional benefits in a living organism. musculardystrophynews.com These foundational animal studies were crucial, suggesting that utrophin modulation could prevent many of the molecular hallmarks of DMD from occurring. musculardystrophynews.com
A critical aspect of a potential DMD therapy is its ability to act systemically on various affected muscle types. Research into utrophin modulators with a similar mechanism to this compound has shown increased utrophin expression in key muscle groups. nih.gov Studies have documented a 1.5- to 2-fold increase in utrophin expression in the tibialis anterior (skeletal limb muscle), the diaphragm (respiratory muscle), and the heart (cardiac muscle) of treated mdx mice. nih.gov While direct evidence for this compound is part of a broader research effort, the principle that small molecule utrophin modulators can impact these critical muscle types has been established in preclinical models. nih.govresearchgate.net The data supports the view that utrophin upregulation can alleviate pathology in both skeletal and cardiac muscle. nih.gov
The absence of dystrophin leads to sarcolemmal instability, making muscle fibers susceptible to damage, which manifests as regeneration, necrosis, and fibrosis. nih.gov this compound is believed to counteract this by stabilizing the muscle fiber membrane through increased utrophin expression. musculardystrophynews.comfirstwordpharma.com This stabilization leads to a reduction in muscle damage and inflammation. musculardystrophynews.comfirstwordpharma.com In preclinical studies, utrophin upregulation has been shown to prevent skeletal muscle pathology in mdx mice. nih.gov A sufficient increase in sarcolemmal utrophin can normalize classical markers of DMD-related muscle damage. nih.gov This is consistent with findings that this compound treatment can slow the cycle of muscle fiber degeneration and regeneration, which is a hallmark of DMD. biospace.com
Clinical Development and Research Findings
Phase 2 Clinical Research (PhaseOut DMD, NCT02858362)
The clinical development of Ezutromid advanced to a Phase 2 proof-of-concept study, known as PhaseOut DMD (NCT02858362) duchenneuk.orgdmdhub.org. This open-label, multi-centre trial aimed to assess the activity and safety of utrophin modulation with this compound in pediatric male subjects with DMD dmdhub.orgdmdhub.orgclinicaltrials.gov.
Trial Design and Patient Cohorts
The PhaseOut DMD trial was an open-label, multi-centre Phase 2 study conducted in the United Kingdom and the United States dmdhub.orgdmdhub.orgactionduchenne.org. It enrolled approximately 40 ambulatory boys diagnosed with Duchenne muscular dystrophy, aged between five and ten years dmdhub.orgdmdhub.orgactionduchenne.orgmusculardystrophynews.commusculardystrophynews.comtandfonline.comnih.govmusculardystrophynews.com. All participating patients were on stable steroid regimens throughout the trial actionduchenne.orgmusculardystrophynews.comnih.govglobenewswire.comfiercebiotech.comresearchgate.net. The study comprised a screening and baseline phase of up to 28 days, followed by a 48-week open-label treatment phase, and a 30-day safety follow-up phase dmdhub.orgdmdhub.orgclinicaltrials.gov. Patients had the option to enroll in an extension phase after the initial 48 weeks dmdhub.orgmusculardystrophynews.comglobenewswire.com.
The primary endpoints of the study were the change from baseline in magnetic resonance spectroscopy (MRS) parameters related to fat infiltration and inflammation of the leg muscles, and this compound plasma concentrations duchenneuk.orgdmdhub.orgdmdhub.orgactionduchenne.orgnih.govglobenewswire.comnih.gov. Secondary endpoints included the assessment of utrophin membrane staining and muscle regenerating fibers (measured by developmental myosin positivity and fiber size) through muscle biopsies duchenneuk.orgdmdhub.orgdmdhub.orgactionduchenne.orgmusculardystrophynews.commusculardystrophynews.comtandfonline.comnih.govglobenewswire.comglobenewswire.com. Muscle biopsies were collected at baseline and again at either 24 or 48 weeks of dosing actionduchenne.orgtandfonline.commusculardystrophynews.com. The trial aimed to determine if this compound could modulate utrophin expression in muscles and if these changes had a demonstrable effect on leg muscles clinicaltrials.govmusculardystrophynews.com.
Interim 24-Week Analysis
Positive interim 24-week data from the PhaseOut DMD trial were reported in January 2018 duchenneuk.orgactionduchenne.orgmusculardystrophynews.comglobenewswire.comresearchgate.net. This analysis focused on biopsy measures and magnetic resonance spectroscopy findings, providing early insights into this compound's activity.
The 24-week interim analysis provided the first evidence of this compound's target engagement and proof of mechanism in DMD patients duchenneuk.orgglobenewswire.comresearchgate.netnih.gov. Treatment with this compound resulted in an increase in mean utrophin protein intensity levels in muscle biopsies. Specifically, a 7% increase was observed at 24 weeks compared to baseline (from 0.370 to 0.396, 95% CI, -0.005, 0.058) duchenneuk.orgglobenewswire.com. This finding, combined with a reduction in muscle fiber damage, suggested that this compound could slow the cycle of muscle fiber degeneration and regeneration that is characteristic of DMD duchenneuk.orgtandfonline.comglobenewswire.com. It was noted that all patients achieved plasma levels of this compound sufficient to modulate utrophin duchenneuk.org. Further research identified the aryl hydrocarbon receptor (AhR) as a molecular target of this compound, with this compound binding to AhR with an apparent K_D of 50 nM and acting as an AhR antagonist. Other reported AhR antagonists were also found to upregulate utrophin, indicating a potential pathway for future DMD therapies researchgate.netnih.gov.
Table 1: Change in Utrophin Protein Intensity at 24 Weeks
| Metric | Baseline Mean (Arbitrary Units) | 24-Week Mean (Arbitrary Units) | Change (%) | 95% Confidence Interval |
| Utrophin Protein Intensity | 0.370 | 0.396 | 7% | -0.005, 0.058 |
The 24-week interim analysis showed a statistically significant and meaningful reduction in muscle damage duchenneuk.orgactionduchenne.orgmusculardystrophynews.commusculardystrophynews.comtandfonline.comglobenewswire.comfiercebiotech.comglobenewswire.com. This was evidenced by a 23% decrease in mean developmental myosin in muscle biopsies at 24 weeks compared to baseline (from 11.37% to 8.76%, 95% CI, -4.33, -0.90) duchenneuk.orgglobenewswire.com. Developmental myosin is a biomarker indicative of muscle damage and is present in repairing fibers duchenneuk.orgglobenewswire.com. A total of 14 out of 22 patients showed a decrease in developmental myosin, with five of these patients exhibiting a reduction greater than 40% duchenneuk.orgglobenewswire.com.
Furthermore, a statistically significant decrease in muscle inflammation was observed, as measured by magnetic resonance spectroscopy transverse relaxation time T2 (MRS-T2) actionduchenne.orgmusculardystrophynews.commusculardystrophynews.comglobenewswire.comfiercebiotech.com. In the soleus (calf muscle), the mean MRS-T2 decreased by -0.861 milliseconds from baseline to 24 weeks (from 31.850 milliseconds to 30.989 milliseconds, 95% CI, -1.440, -0.281) in 38 patients actionduchenne.orgmusculardystrophynews.comglobenewswire.com. In the vastus lateralis (thigh muscle), a mean decrease of -0.470 milliseconds was observed from baseline to 24 weeks (from 32.265 milliseconds to 31.795 milliseconds, 95% CI, -1.158, 0.218) in 37 patients musculardystrophynews.comglobenewswire.com. These reductions in MRS-T2 were considered encouraging, suggesting a positive effect on muscle health and indicating a potential decrease in disease severity, even in patients who were already on stable steroid regimens actionduchenne.orgmusculardystrophynews.comglobenewswire.comfiercebiotech.com.
Table 2: Reduction in Muscle Damage (Developmental Myosin) at 24 Weeks
| Metric | Baseline Mean (%) | 24-Week Mean (%) | Change (%) | 95% Confidence Interval |
| Developmental Myosin | 11.37 | 8.76 | -23% | -4.33, -0.90 |
Table 3: Reduction in Muscle Inflammation (MRS-T2) at 24 Weeks
| Muscle | Patient Count (n) | Baseline Mean (ms) | 24-Week Mean (ms) | Mean Decrease (ms) | 95% Confidence Interval |
| Soleus (Calf) | 38 | 31.850 | 30.989 | -0.861 | -1.440, -0.281 |
| Vastus Lateralis (Thigh) | 37 | 32.265 | 31.795 | -0.470 | -1.158, 0.218 |
48-Week Analysis and Primary/Secondary Endpoint Outcomes
Despite the encouraging interim 24-week results, the PhaseOut DMD trial ultimately failed to meet both its primary and secondary objectives at the 48-week analysis musculardystrophynews.comnih.govresearchgate.netnih.gov. While the earlier data suggested positive effects, these improvements were not sustained or were not statistically significant at the 48-week mark nih.govresearchgate.netresearchgate.netnih.gov.
The lack of sustained clinical efficacy was attributed, in part, to challenging pharmacokinetics of this compound nih.govresearchgate.net. Repeated dosing of this compound led to a significant reduction in drug exposure in DMD patients, with approximately a 60% reduction observed after 10 days, primarily due to the induction of CYP1A enzymes researchgate.netresearchgate.net. This meant that while patients might have received sufficient this compound exposure for target engagement and utrophin upregulation early in the trial, the exposure became insufficient at later time points, leading to a loss of utrophin from the muscle membrane and, consequently, a loss of efficacy researchgate.netresearchgate.net. Due to these findings, the clinical development of this compound was discontinued (B1498344) musculardystrophynews.comnih.govresearchgate.netnih.gov.
Analytical Methodologies in Ezutromid Research
In Vitro Screening Methodologies
In vitro screening methodologies have been crucial in the discovery and characterization of Ezutromid, particularly in identifying compounds capable of modulating utrophin expression.
High-Throughput Screening (HTS)
High-Throughput Screening (HTS) played a pivotal role in the initial identification of this compound as a utrophin upregulator. This process typically involves screening large libraries of compounds against a biological target or pathway in a rapid and automated manner. For this compound, a key HTS approach utilized an immortalized mdx mouse H2K cell line. This cell line was engineered to carry an 8.9-kb fragment of the human utrophin promoter linked to a luciferase reporter gene, enabling the detection of utrophin transcriptional activation. tandfonline.comaxonmedchem.com
Beyond its discovery, HTS platforms have continued to be developed and employed to identify other utrophin modulators. For instance, screens have been performed on libraries such as the Prestwick Chemical Library, yielding a hit rate comparable to other published screens. In one such screen of 1120 compounds, 20 hits were identified, representing a 1.8% hit rate with upregulation up to 80% (1.8-fold). researchgate.net These high-throughput methods are essential for efficiently sifting through vast chemical spaces to find promising lead compounds.
Luciferase Reporter-Linked Assays
Luciferase reporter-linked assays have been a cornerstone in this compound research for assessing its ability to upregulate utrophin production. These assays involve a reporter gene, such as firefly luciferase, placed under the control of the utrophin promoter. When utrophin expression is activated by a compound, the luciferase enzyme is produced, and its activity can be quantified by measuring the emitted light in the presence of a substrate.
The initial discovery of this compound (also known as SMT C1100) utilized a murine H2K mdx cellular utrophin gene firefly luciferase reporter assay. tandfonline.comaxonmedchem.comnih.govresearchgate.netnih.gov In this assay, this compound demonstrated an EC50 value of 0.91 µM, indicating its potency in upregulating utrophin production at the transcriptional level. axonmedchem.com Similarly, active this compound-based probes (probes 2 and 3), designed for affinity-based protein profiling, also showed increases in luciferase activity in the micromolar range, validating their biological activity in this reporter system. nih.gov
Table 1: this compound Activity in Luciferase Reporter-Linked Assays
| Compound | Assay Type | Cell Line | EC50 / Activity Range | Reference |
| This compound | Luciferase Reporter-Linked Assay | Murine H2K mdx cells (utrophin A promoter) | 0.91 µM (EC50) | axonmedchem.com |
| This compound-based Probes (2, 3) | Luciferase Reporter-Linked Assay | Mouse H2K mdx cells (utrophin gene) | Micromolar range activity | nih.gov |
Orthogonal Assays for Compound Activity Verification
Given the potential for assay artifacts, particularly with luciferase-based screens, orthogonal assays are critical for verifying the genuine activity of compounds. For this compound and its derivatives, various orthogonal methods have been employed to confirm utrophin upregulation at the protein level.
One common orthogonal assay is Western blot analysis. This technique allows for the direct quantification of utrophin protein levels in treated cells or tissues. For instance, after treatment with this compound-based probes, Western blot analysis confirmed that active probes 2 and 3 increased utrophin protein levels by approximately 1.5-fold, similar to the parent compound, while the inactive probe 4 showed no such increase. nih.gov
Another method used for structurally related utrophin modulators, including those developed subsequent to this compound, is the Homogenous Time-Resolved Fluorescence (HTRF) assay. This assay quantifies human utrophin protein directly in cell lysates of immortalized Duchenne muscular dystrophy (iDMD) cells, providing an independent measure of protein expression. nih.gov These orthogonal assays are crucial to ensure that the observed effects in primary screens are indeed due to genuine biological activity and not assay interference.
Target Identification and Validation Strategies
Understanding the specific molecular targets of this compound is essential for elucidating its mechanism of action and guiding the development of future therapies. This has been achieved through advanced chemical biology approaches.
Chemical Proteomics and Phenotypic Profiling
Chemical proteomics, often combined with phenotypic profiling, has been instrumental in identifying the molecular target of this compound. This strategy involves using chemical probes to interrogate protein interactions within a biological system, followed by proteomic analysis to identify the interacting proteins.
Through a comprehensive chemical proteomics and phenotypic profiling strategy, the Aryl Hydrocarbon Receptor (AhR) was identified as a molecular target of this compound. nih.govresearchgate.netresearchgate.netox.ac.ukguidetopharmacology.orgnih.govresearchgate.net this compound binds to AhR with an apparent dissociation constant (K_D) of 50 nM and functions as an AhR antagonist. nih.govresearchgate.netresearchgate.netnih.gov
Further phenotypic profiling of this compound was conducted using a DiscoverX BioMAP Diversity PLUS study. This study assessed changes in the activity of 148 biomarkers across 12 different human primary cell-based co-culture systems upon compound treatment. nih.gov Results indicated that this compound dose-dependently decreased the activity of sIgG and sIL-17F, suggesting an immunosuppressive effect. Additionally, modest decreases in sPGE2, E-selectin, and IL1α were observed, consistent with an anti-inflammatory response. nih.gov Immunofluorescence studies also showed that this compound treatment did not induce nuclear translocation of AhR, unlike the potent AhR agonist ITE, further supporting its antagonistic role. nih.gov
Table 2: this compound Target Binding Affinity
| Target | Binding Affinity (K_D) | Reference |
| Aryl Hydrocarbon Receptor (AhR) | 50 nM | nih.govresearchgate.netresearchgate.netnih.gov |
Affinity-Based Protein Profiling (AfBPP) with this compound Probes
Affinity-Based Protein Profiling (AfBPP) using custom-designed this compound probes was a key technique for direct target identification. This method involves synthesizing small molecule probes that retain the biological activity of the parent compound but also incorporate specific functionalities for target capture and identification.
For this compound, dual-tagged probes (active probes 2 and 3, and an inactive control probe 4) were designed and synthesized. nih.govresearchgate.netresearchgate.net These probes incorporated a diazirine as a photoaffinity label, which allows for covalent binding to protein targets upon UV irradiation, and alkyne click handles for subsequent conjugation. nih.govresearchgate.netresearchgate.net The AfBPP strategy involves treating live cells with these probes, followed by UV irradiation to induce covalent binding of the probe to its protein target. A click reaction is then performed to ligate a fluorophore or an enrichment tag, such as biotin, to the probe-protein complex. The enriched proteins are subsequently analyzed using techniques like Western blot or mass spectrometry. nih.govresearchgate.netresearchgate.net
Through this AfBPP approach, selective enrichment of AhR by active probe 3, but not by the inactive probe 4, was observed. Furthermore, competition experiments with this compound and a known competitor (SMT022332) confirmed the specific binding of this compound to AhR, providing strong evidence for AhR as a direct molecular target. nih.govresearchgate.net
Ethical Considerations in Drug Development for Rare Diseases
Orphan Drug Designation and Accelerated Approval Processes
To incentivize the development of treatments for rare conditions like Duchenne muscular dystrophy (DMD), regulatory bodies have established special designations and approval pathways. wikipedia.org
Orphan Drug Designation
Ezutromid received Orphan Drug Designation (ODD) from both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). wikipedia.org This designation is granted to drugs intended to treat diseases affecting fewer than 200,000 people in the U.S. wikipedia.org The ODD program provides significant incentives to manufacturers, including:
A period of market exclusivity upon approval. wikipedia.org
Tax incentives for clinical research costs. wikipedia.org
An expedited approval process. wikipedia.org
These incentives are designed to offset the financial risks associated with developing drugs for small patient populations, encouraging research into conditions that might otherwise be neglected. bmj.com
Accelerated Approval Processes
The FDA's Accelerated Approval pathway was established in 1992 to allow for earlier approval of drugs that treat serious conditions and fill an unmet medical need. nih.gov This pathway is particularly relevant for rare diseases, where patient populations are small, the natural history of the disease is not always well understood, and lengthy clinical trials may not be feasible. rarediseases.org
Approval under this pathway can be based on a drug's effect on a surrogate endpoint—a marker, such as a laboratory measurement or radiographic image, that is considered "reasonably likely to predict clinical benefit." morganlewis.comemeraldclinical.com This allows patients to access promising therapies sooner. nih.gov However, it also creates an ethical tension between the desire for rapid access and the need for robust evidence of a drug's safety and efficacy. nih.gov Companies whose drugs are approved via this pathway are required to conduct post-marketing studies, known as confirmatory trials, to verify the anticipated clinical benefit. morganlewis.comemeraldclinical.com The development of drugs for rare diseases presents challenges that make accelerated approval a critical tool, but it requires a careful balance of efficiency, safety, and the rigorous acquisition of knowledge. rarediseases.orgnih.gov
Patient Engagement and Data Sharing in Clinical Trials
The unique challenges of rare disease research underscore the importance of involving patients and their advocates throughout the drug development process.
Patient Engagement
For rare diseases, where patient populations are small and geographically dispersed, patient engagement is crucial for the success of clinical trials. rd-rp.comppd.com More than a quarter of rare disease clinical trials are terminated due to low patient recruitment. ppd.com Involving patients, caregivers, and patient advocacy groups early in the planning process can lead to study designs that are more scientifically robust and people-centered. rd-rp.compremier-research.com
This engagement ensures that trial protocols are feasible for participants, consider the realities of living with the disease, and measure outcomes that are meaningful to patients. rd-rp.comnih.gov For pediatric rare diseases like DMD, the logistical burden on parents and caregivers is a significant factor, and their input is essential for maximizing recruitment and retention. ppd.compremier-research.com Patient advocacy groups are invaluable partners, helping to raise awareness of trials, connect researchers with potential participants, and provide a trusted source of information and support for the community. premier-research.comworldwide.com
Data Sharing
The principle of data sharing is ethically significant in all clinical research, but it takes on particular importance in the context of failed trials for rare diseases. When the development of a drug like this compound is discontinued (B1498344) after failing to show a benefit in clinical trials, the data generated represents a valuable resource. musculardystrophynews.com The families and patients who participated in the PhaseOut DMD trial expressed a strong desire for the information gathered to be made available to the broader research community. musculardystrophynews.com Sharing this data can help researchers understand the disease better, learn from the trial's outcomes, and inform the design of future studies, ensuring that the contributions of trial participants continue to have value even when a specific drug does not succeed. rd-rp.com
Research Findings
This compound was an orally administered small molecule designed to be a utrophin modulator for the treatment of Duchenne muscular dystrophy (DMD). wikipedia.org The theory behind the drug was that by maintaining the production of utrophin, a protein structurally and functionally similar to dystrophin, it could compensate for the lack of dystrophin in DMD patients and potentially slow muscle degeneration. wikipedia.orgdmdhub.org This approach was intended to be applicable to all DMD patients, regardless of their specific genetic mutation. clinicaltrialsarena.com
Initial in vitro studies in human muscle cells showed that this compound could increase utrophin RNA and protein levels. medchemexpress.comnih.gov Subsequent studies in the mdx mouse model of DMD also demonstrated that this compound could increase utrophin levels, muscle strength, and resistance to exercise. nih.gov These promising preclinical results led to its development for clinical trials in boys with DMD. nih.gov
However, the clinical trial results were ultimately disappointing. While interim data from the Phase 2 trial at 24 weeks showed some positive signs, such as a reduction in muscle damage, these effects were not sustained. musculardystrophynews.comnih.govfiercebiotech.com The PhaseOut DMD trial failed to meet its primary and secondary endpoints after 48 weeks of treatment. musculardystrophynews.comnih.gov In June 2018, the developer, Summit Therapeutics, announced the discontinuation of the this compound program, stating that the drug was not providing a benefit to patients. musculardystrophynews.comfiercebiotech.com Later research identified the aryl hydrocarbon receptor (AhR) as a molecular target of this compound, with the drug acting as an AhR antagonist. nih.govnih.govox.ac.uk
Interactive Data Tables
This compound Clinical Trial Overview
| Trial Identifier | Phase | Status | Purpose | Number of Participants | Age Range |
| NCT02056808 | 1b | Completed | To test the safety and tolerability of escalating oral doses. | 12 | 5-11 years |
| NCT02383511 | 1b | Completed | To determine safety, tolerability, and pharmacokinetic parameters. | 12 | 5-13 years |
| NCT02858362 (PhaseOut DMD) | 2 | Terminated | To test the clinical safety and efficacy of an oral suspension of this compound over 48 weeks. | 40 | 5-10 years |
Q & A
Q. What is the primary mechanism of action of ezutromid in treating dystrophin-deficient conditions?
this compound is a small-molecule utrophin modulator that transcriptionally upregulates the utrophin gene, increasing both utrophin mRNA and protein levels. This compensates for the lack of dystrophin in conditions like Duchenne muscular dystrophy (DMD). Its EC50 for utrophin modulation is 0.4 µM, as demonstrated in preclinical studies using dystrophin-deficient mdx mice .
Q. What are the key pharmacokinetic parameters of this compound and its metabolites?
this compound undergoes CYP1A-mediated metabolism to produce dihydrodiol metabolites, including DHD1 (EC50 = 0.37 µM) and DHD3 (EC50 = 8.35 µM). These metabolites exhibit varying bioactivity, with DHD1 showing higher potency in utrophin modulation assays compared to DHD3. The parent compound’s EC50 values differ across assays: 0.12 µM in H2K assays vs. >10 µM in HTRF assays, highlighting assay-dependent variability .
Q. What clinical trial phases has this compound undergone, and what were the primary outcomes?
this compound reached Phase 2 clinical trials for DMD, with cohorts evaluating different formulations (e.g., SMT C1100 Formulation 1 and 2). Trials focused on safety, tolerability, and biomarkers like utrophin expression. However, development was terminated due to insufficient efficacy in functional endpoints despite acceptable pharmacokinetic profiles .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound’s EC50 values across experimental assays?
The EC50 discrepancy between H2K (0.12 µM) and HTRF (>10 µM) assays underscores the importance of assay conditions. Researchers should validate findings using complementary assays (e.g., cell-based H2K for primary screening and HTRF for secondary confirmation) and control for variables like cell type, incubation time, and metabolite interference .
Q. What is the role of this compound’s metabolites in its therapeutic efficacy?
DHD1, a major active metabolite, contributes significantly to this compound’s bioactivity due to its lower EC50 (0.37 µM) compared to DHD3 (8.35 µM). Researchers should quantify metabolite plasma levels in preclinical/clinical studies and evaluate their structure-activity relationships to optimize formulation stability and bioavailability .
Q. How can in vivo models be optimized to evaluate this compound’s efficacy?
The mdx mouse model remains critical for studying this compound’s effects on utrophin upregulation and muscle function. Key metrics include utrophin protein quantification (via Western blot), mRNA levels (qPCR), and functional assessments like grip strength or treadmill endurance. Longitudinal studies should account for age-dependent disease progression .
Q. What methodological considerations are essential for designing clinical trials with this compound?
Trials should incorporate:
- Biomarkers : Utrophin mRNA/protein levels, creatine kinase (CK) levels.
- Pharmacokinetic monitoring : Plasma levels of this compound and metabolites.
- Dose optimization : Adjust formulations to enhance metabolite stability (e.g., DHD1 retention).
- Endpoint selection : Combine functional (e.g., 6-minute walk test) and molecular endpoints .
Q. How can researchers validate assay conditions for this compound screening?
Prioritize cell-based assays (e.g., H2K) for primary screening due to their sensitivity (EC50 = 0.12 µM). Use HTRF assays for secondary validation but optimize protocols to reduce false negatives (e.g., adjust incubation periods). Cross-validate findings with in vivo utrophin expression data .
Q. What strategies mitigate confounding factors in this compound’s preclinical data?
Q. How should conflicting data on this compound’s efficacy be analyzed?
Apply systematic reviews to reconcile discrepancies. For example, Phase 2 trial failures may stem from suboptimal metabolite exposure or insufficient target engagement. Re-analyze trial data using pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify gaps in dosing regimens or biomarker correlations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
